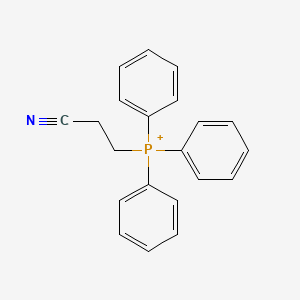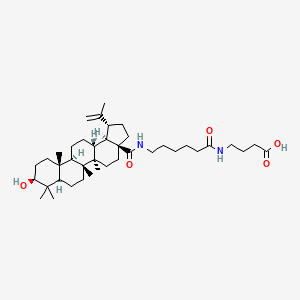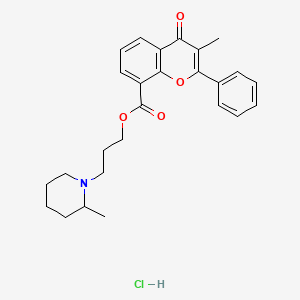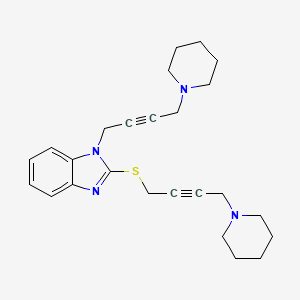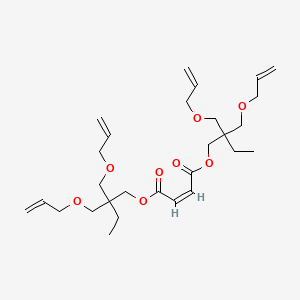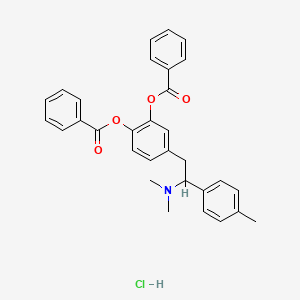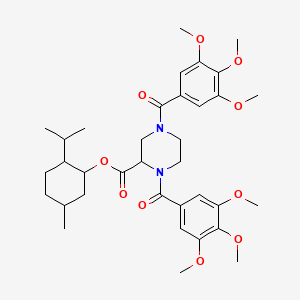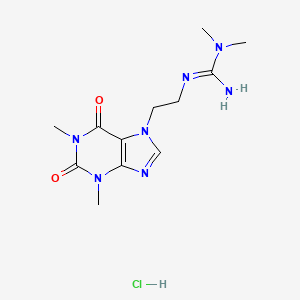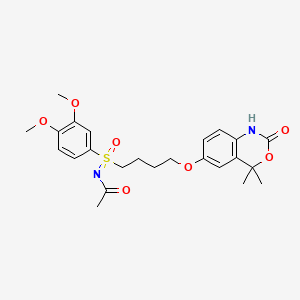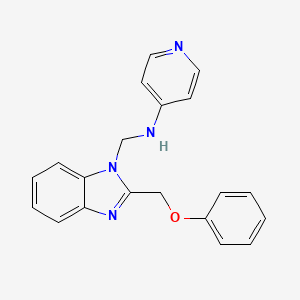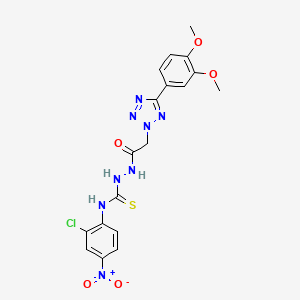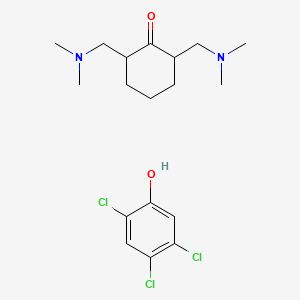
Unii-jkh4JA8S4L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with 2,4,5-trichlorophenol under controlled conditions to form the final compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis((dimethylamino)methyl)cyclohexanone: A similar compound without the trichlorophenol moiety.
2,4,5-trichlorophenol: A related compound that lacks the cyclohexanone derivative.
Uniqueness
The uniqueness of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components. This combination allows for unique interactions and applications in various fields .
Eigenschaften
CAS-Nummer |
53404-83-4 |
|---|---|
Molekularformel |
C18H27Cl3N2O2 |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;2,4,5-trichlorophenol |
InChI |
InChI=1S/C12H24N2O.C6H3Cl3O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;7-3-1-5(9)6(10)2-4(3)8/h10-11H,5-9H2,1-4H3;1-2,10H |
InChI-Schlüssel |
RCBSAJDQFAIXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCC(C1=O)CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


